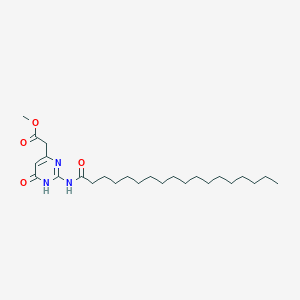
(R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
化学反応の分析
Types of Reactions
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: ®-2-(5-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
科学的研究の応用
Chemistry
Asymmetric Synthesis: ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can be used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: May be used in the synthesis of agrochemical compounds.
作用機序
The mechanism of action of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(5-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different chiral properties.
2-(5-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(5-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo substituent instead of chloro.
Uniqueness
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other similar compounds.
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
(2R)-2-(5-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChIキー |
KGTDXOYTMUGWEX-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)


![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

